N-Phenyl Substitution Abolishes Antibacterial Activity Relative to Mafenide: Head-to-Head Comparative Data
A direct head-to-head synthesis and antibacterial evaluation study reported that N1-phenyl derivatives of p-aminomethylbenzenesulfonamide—including 4-(aminomethyl)-N-phenylbenzenesulfonamide—exhibit antibacterial action that is 'far inferior' to the parent compound p-aminomethylbenzenesulfonamide (mafenide) [1]. Nine N1-phenyl derivatives were synthesized and tested; all showed substantially reduced antibacterial potency compared to the unsubstituted parent. This study provides the most direct comparative evidence available for this compound class.
| Evidence Dimension | Antibacterial potency (qualitative rank order) |
|---|---|
| Target Compound Data | Far inferior antibacterial action (all nine N1-phenyl derivatives tested) |
| Comparator Or Baseline | p-Aminomethylbenzenesulfonamide (mafenide) — used as the positive control reference standard in the same study |
| Quantified Difference | Described as 'far inferior'; specific MIC values not reported in the abstract but the rank-order difference was unambiguous across the full derivative set |
| Conditions | In vitro antibacterial assay; specific strains and methodology not detailed in the available abstract (Yakugaku Zasshi, 1950) |
Why This Matters
This is the only known direct comparative antibacterial study between the target compound and its closest structural analog (mafenide); it establishes that the N-phenyl modification is not a silent substitution but profoundly attenuates antibacterial activity, which is critical for procurement decisions in antibacterial screening programs.
- [1] Synthesis of N1-Phenyl Derivatives of p-Aminomethylbenzenesulfonamide. Yakugaku Zasshi, 1950, 70(2), 108. Abstract: 'Nine kinds of N1-derivatives of p-aminomethylbenzenesulfonamide were synthesized... Antibacterial action of these compounds are far inferior than that of p-aminomethylbenzenesulfonamide.' View Source
